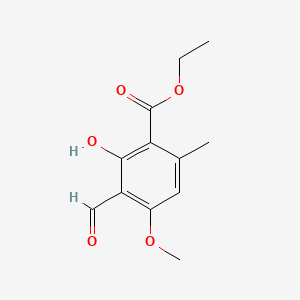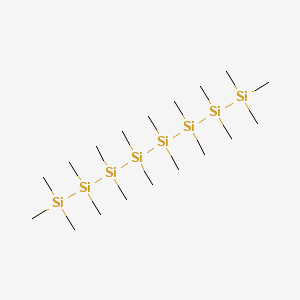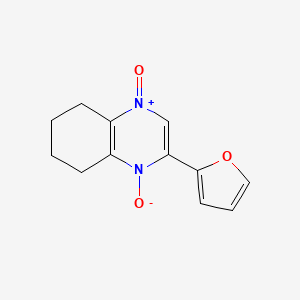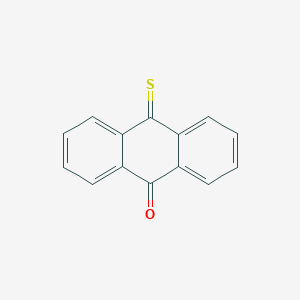![molecular formula C17H19ClN2O2S B14157556 8-Chloro-10-[3-(dimethylamino)propyl]-10h-phenothiazine-2,7-diol CAS No. 61588-32-7](/img/structure/B14157556.png)
8-Chloro-10-[3-(dimethylamino)propyl]-10h-phenothiazine-2,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-10-[3-(dimethylamino)propyl]-10h-phenothiazine-2,7-diol is a chemical compound with the molecular formula C17H19ClN2OS It belongs to the phenothiazine class of compounds, which are known for their diverse pharmacological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography to ensure the desired purity and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Análisis De Reacciones Químicas
Types of Reactions
8-Chloro-10-[3-(dimethylamino)propyl]-10h-phenothiazine-2,7-diol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different phenothiazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require the use of nucleophiles like amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
8-Chloro-10-[3-(dimethylamino)propyl]-10h-phenothiazine-2,7-diol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 8-Chloro-10-[3-(dimethylamino)propyl]-10h-phenothiazine-2,7-diol involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors in the brain, which may contribute to its potential therapeutic effects. The compound may also modulate enzyme activity and influence cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar chemical structure and pharmacological properties.
Thioridazine: A phenothiazine compound used in the treatment of psychiatric disorders.
Fluphenazine: Known for its antipsychotic effects and used in the management of schizophrenia.
Uniqueness
8-Chloro-10-[3-(dimethylamino)propyl]-10h-phenothiazine-2,7-diol is unique due to its specific substitution pattern and the presence of both chloro and dimethylamino groups.
Propiedades
Número CAS |
61588-32-7 |
|---|---|
Fórmula molecular |
C17H19ClN2O2S |
Peso molecular |
350.9 g/mol |
Nombre IUPAC |
8-chloro-10-[3-(dimethylamino)propyl]phenothiazine-2,7-diol |
InChI |
InChI=1S/C17H19ClN2O2S/c1-19(2)6-3-7-20-13-8-11(21)4-5-16(13)23-17-10-15(22)12(18)9-14(17)20/h4-5,8-10,21-22H,3,6-7H2,1-2H3 |
Clave InChI |
BECGZYKNPMWKFC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCN1C2=CC(=C(C=C2SC3=C1C=C(C=C3)O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[4-(4-chlorophenyl)-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B14157474.png)
![1-[5-(3-Methoxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B14157480.png)
![2-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14157481.png)


![methyl 4-{[7-({N-[(benzyloxy)carbonyl]-L-alanyl}oxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate](/img/structure/B14157505.png)

![1-[2-(4-Bromophenyl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone](/img/structure/B14157520.png)
![(4-Chloro-2-nitrophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B14157521.png)

![8-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoline](/img/structure/B14157542.png)
![Ethyl [(2Z)-6-acetamido-2-[(4-phenoxybenzoyl)imino]-1,3-benzothiazol-3(2H)-yl]acetate](/img/structure/B14157555.png)
![N-[[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]morpholine-4-carbothioamide](/img/structure/B14157561.png)
